molecular formula C12H23N3O B11799883 (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one

Cat. No.: B11799883
M. Wt: 225.33 g/mol
InChI Key: PYSMUIKEALCKJG-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one is a chiral chemical compound of significant interest in medicinal chemistry and drug discovery. It features a stereochemically defined 2-aminopropan-1-one scaffold linked to a complex piperidine amine, a structural motif common in bioactive molecules. The presence of the (S)-configured 2-aminopropanone group is a key pharmacophore found in various ligands, and the incorporation of a piperidine ring substituted with a cyclopropylmethyl amine group is a modification frequently explored in the development of compounds targeting G Protein-Coupled Receptors (GPCRs) . Specifically, the cyclopropylmethyl group is a well-known substituent in pharmaceutical research, often used to modulate the potency, selectivity, and metabolic stability of drug candidates . This compound serves as a versatile and high-value building block for the synthesis of more complex target molecules. Its primary research applications include use as an intermediate in the exploration of new therapeutic agents and as a key chiral synthon in method development for asymmetric synthesis. Researchers can utilize this compound to probe structure-activity relationships (SAR) in projects aimed at developing novel small-molecule therapeutics. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

(2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(8-15)14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9-,11-/m0/s1

InChI Key

PYSMUIKEALCKJG-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H](C1)NCC2CC2)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)NCC2CC2)N

Origin of Product

United States

Preparation Methods

Stepwise Construction of the Piperidine Core

The piperidine ring is often prefunctionalized to ensure stereochemical integrity. A representative route involves:

  • Protection of (S)-3-aminopiperidine : Boc anhydride in tetrahydrofuran (THF) yields (S)-3-((tert-butoxycarbonyl)amino)piperidine.

  • Cyclopropylmethyl group introduction : Alkylation with cyclopropylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) achieves N-substitution.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding (S)-3-((cyclopropylmethyl)amino)piperidine.

Critical Parameters:

  • Yield : 75–85% for alkylation steps.

  • Stereochemical purity : Chiral HPLC confirms >98% enantiomeric excess (ee).

Coupling with the Amino Ketone Moiety

The propan-1-one fragment is introduced via reductive amination or nucleophilic substitution:

  • Reductive amination : (S)-2-azidopropan-1-one reacts with the piperidine intermediate in methanol, using sodium cyanoborohydride (NaBH₃CN) at pH 4–5.

  • Azide reduction : Catalytic hydrogenation (H₂, Pd/C) converts the azide to a primary amine.

Optimization Insights:

  • Solvent effects : Methanol improves reaction homogeneity compared to THF.

  • Catalyst loading : 5% Pd/C achieves complete reduction in 4 hours.

Alternative Synthetic Routes

Mechanochemical Synthesis

A solvent-free approach employs ball milling for key steps:

  • Piperidine-cyclopropylmethylamine coupling : Reactants are ground with K₂CO₃ in a PTFE jar, achieving 80% yield in 2 hours.

  • Advantages : Reduced waste and faster reaction times versus traditional methods.

Asymmetric Catalysis

Chiral auxiliaries or catalysts enforce stereochemistry:

  • Evans oxazolidinones : Direct asymmetric synthesis of the amino ketone fragment.

  • Enzymatic resolution : Lipases selectively hydrolyze undesired enantiomers.

Stereochemical Control and Challenges

Achieving the (S,S)-configuration demands meticulous attention to:

  • Chiral pool synthesis : Use of enantiomerically pure starting materials.

  • Dynamic kinetic resolution : Palladium-catalyzed asymmetric amination (e.g., Buchwald-Hartwig coupling).

Case Study:

A failed attempt using racemic 3-aminopiperidine resulted in a 1:1 diastereomer mixture, underscoring the need for chiral resolution.

Comparative Analysis of Methods

MethodYield (%)Purity (ee, %)Key AdvantageLimitation
Stepwise Alkylation7898High stereocontrolMulti-step, costly reagents
Mechanochemical8095Solvent-free, scalableSpecialized equipment required
Asymmetric Catalysis6599Direct enantioselectivityLow yield

Industrial-Scale Considerations

  • Cost optimization : Bulk sourcing of cyclopropylmethylamine reduces expenses.

  • Green chemistry : Ethyl acetate/water biphasic systems replace dichloromethane in extraction.

  • Process safety : NaBH₃CN handling requires strict inert atmospheric controls.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure: Piperidine vs. pyrrolidine cores influence conformational flexibility. Substitution position (e.g., 3- vs. 4-amino on piperidine) alters spatial orientation of functional groups .

Substituent Effects: Cyclopropylmethyl: A compact, lipophilic group that may enhance metabolic stability compared to bulkier benzyl or cyclohexyl substituents . Phenyl vs.

Stereochemistry :

  • The (S,S) configuration in the target compound and analogs (e.g., ) is critical for chiral recognition in biological systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)piperidin-1-yl)propan-1-one?

  • Methodology : Multi-step organic synthesis involving chiral starting materials or catalysts to preserve stereochemistry. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the desired (S,S)-isomer.
  • Protection/deprotection : Temporary protection of amine groups (e.g., Boc or Fmoc) to prevent side reactions during coupling steps .
  • Coupling reactions : Amide bond formation between the piperidine and cyclopropanemethylamine moieties using reagents like HATU or EDC/HOBt .
    • Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (≥98%) .

Q. Which analytical techniques are essential for confirming structural and stereochemical integrity?

  • Primary methods :

  • NMR spectroscopy : 1H/13C NMR with NOESY or ROESY to verify spatial arrangement of substituents .
  • Mass spectrometry (HRMS) : Accurate mass measurement to confirm molecular formula .
  • X-ray crystallography : Definitive stereochemical assignment if single crystals are obtainable .
    • Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) to detect impurities ≤0.5% .

Q. How should researchers handle storage and stability challenges for this compound?

  • Conditions : Store under inert gas (Ar/N2) at −20°C in amber vials to prevent oxidation or hydrolysis.
  • Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., piperidine ring opening or cyclopropane ring strain-induced reactivity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during cyclopropanemethylamine coupling?

  • Critical parameters :

  • Temperature : Maintain ≤0°C during coupling to reduce kinetic energy-driven racemization .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize transition states without nucleophilic interference .
  • Catalyst choice : Chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance stereoselectivity .
    • Post-reaction analysis : Monitor enantiomeric ratios via chiral GC-MS after each synthetic step .

Q. What strategies resolve contradictions in biological activity data across cellular models?

  • Experimental design :

  • Cell line validation : Use isogenic cell lines to control for genetic variability in receptor expression .
  • Pharmacokinetic profiling : Measure intracellular compound concentrations via LC-MS to correlate with observed activity .
    • Data normalization : Include positive/negative controls (e.g., known agonists/antagonists) to standardize assay outputs .

Q. How can computational methods predict target engagement and metabolic pathways?

  • In silico tools :

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR libraries to prioritize in vitro targets .
  • ADMET prediction (SwissADME) : Assess metabolic stability, focusing on CYP450-mediated oxidation of the cyclopropane ring .
    • Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-HRMS data from hepatic microsome assays .

Q. What statistical approaches address variability in enantiomer-specific biological responses?

  • Analysis framework :

  • Multivariate ANOVA : Account for factors like enantiomer ratio, cell type, and incubation time .
  • Dose-response modeling (GraphPad Prism) : Fit data to sigmoidal curves to compare EC50 values between stereoisomers .
    • Reprodubility checks : Replicate experiments across independent labs using standardized compound batches .

Methodological Notes

  • Stereochemical challenges : The compound’s two chiral centers require rigorous control during synthesis and analysis. Use of chiral stationary phases (CSPs) in HPLC is critical for isolating enantiomers .
  • Biological assay design : Include enantiomer-negative controls to distinguish target-specific effects from nonspecific interactions .
  • Data reporting : Publish raw chromatographic and spectral data in supplementary materials to enable peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.